

ATTO 465 Maleimide for Thiol Labeling: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

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Introduction

ATTO 465 is a fluorescent label derived from acriflavine, exhibiting strong absorption, high fluorescence quantum yield, and a large Stokes shift.^{[1][2][3]} Its maleimide derivative, **ATTO 465 maleimide**, is a thiol-reactive probe designed for the selective labeling of sulfhydryl groups (-SH) in proteins, peptides, and other biomolecules.^{[1][3]} This covalent labeling is achieved through a Michael addition reaction between the maleimide group and a thiol, forming a stable thioether bond.^{[4][5][6]} The reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5, making it a valuable tool for bioconjugation in various applications, including fluorescence microscopy, single-molecule detection, and the development of antibody-drug conjugates (ADCs).^{[4][6][7]}

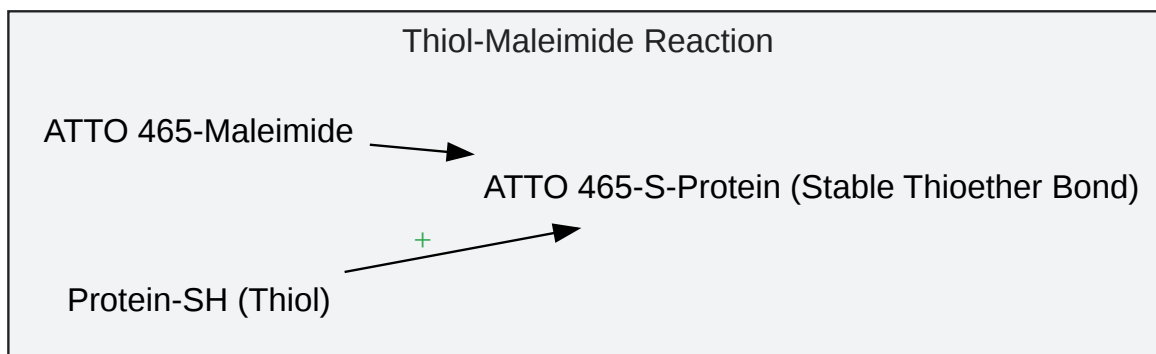
Photophysical and Chemical Properties

The key characteristics of **ATTO 465 maleimide** are summarized in the table below, providing essential data for experimental design and analysis.

Property	Value	Reference
Excitation Wavelength (λ_{ex})	453 nm	[1][2][3]
Emission Wavelength (λ_{em})	506 nm	[1][2]
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1][2][3]
Fluorescence Quantum Yield (η_{fl})	75%	[1][2][3]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[1][2][3]
Molecular Weight (MW)	518 g/mol	[1][2][3]
Solubility	Soluble in polar organic solvents (DMF, DMSO)	[1][3]
Storage	Store at -20°C, protected from moisture and light	[1][2][3][7]

Thiol-Maleimide Labeling Chemistry

The labeling reaction involves the nucleophilic attack of a thiolate anion on the double bond of the maleimide ring. This Michael addition reaction results in the formation of a stable, covalent thioether linkage.



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Caption: Thiol-Maleimide Conjugation Reaction.

The reaction is highly selective for thiol groups over other nucleophilic groups like amines at a neutral pH (6.5-7.5).[4][6] Above pH 7.5, the reactivity of primary amines with maleimides increases, which can lead to non-specific labeling.[6]

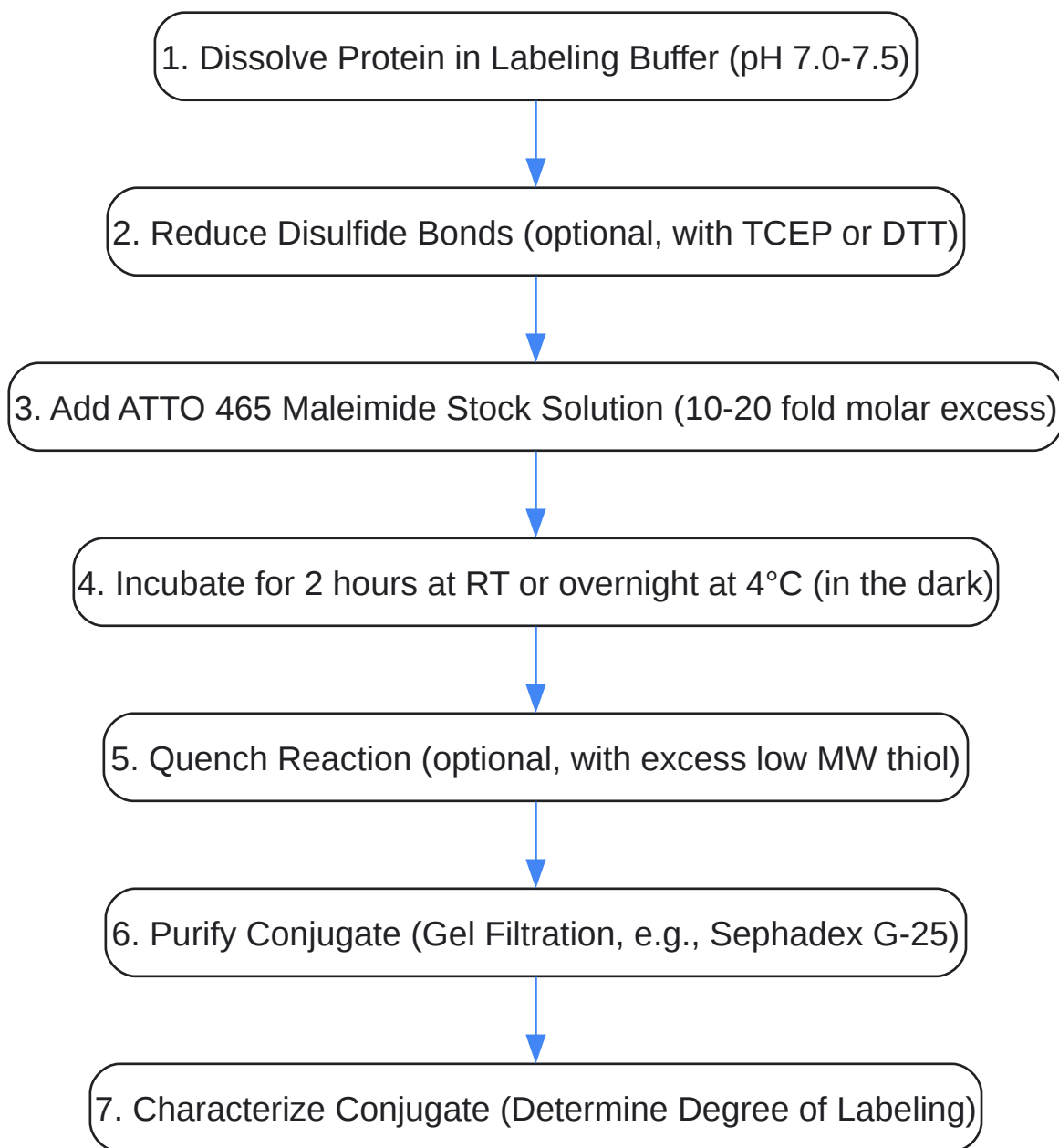
Experimental Protocols

Preparation of Reagents

- **Labeling Buffer:** Phosphate-buffered saline (PBS) at pH 7.4 is recommended.[7] Other non-thiol containing buffers such as Tris or HEPES at pH 7.0-7.5 can also be used.[2][8] Buffers should be degassed to minimize oxidation of thiols.[8]
- **Protein Solution:** Dissolve the protein to be labeled in the labeling buffer at a concentration of 1-10 mg/mL (typically 50-100 μ M).[2][8]
- **Reducing Agent (if necessary):** For proteins with disulfide bonds, reduction is necessary to generate free thiols. Use a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2][8] If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide dye, as it contains a free thiol.[2] TCEP does not need to be removed.
- **ATTO 465 Maleimide Stock Solution:** Immediately before use, dissolve the **ATTO 465** maleimide in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a 10-20 mM stock solution.[1][2][3] Protect the stock solution from light.[2]

Protein Labeling Procedure

The following workflow outlines the key steps for labeling a protein with **ATTO 465** maleimide.



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Caption: Protein Labeling Workflow with **ATTO 465** Maleimide.

- Reduction (Optional): If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.^{[2][8]}
- Labeling Reaction: Add a 10- to 20-fold molar excess of the **ATTO 465** maleimide stock solution to the protein solution while gently stirring.^[2] The optimal molar excess may need to be determined empirically.

- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2] Protect the reaction from light.
- Quenching (Optional): To stop the reaction, a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume any excess maleimide.[2]
- Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.[2][7] The first colored band to elute is the labeled protein conjugate.[7]

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the conjugate solution at 280 nm (A_{280}) and at the absorption maximum of **ATTO 465**, which is 453 nm (A_{453}).
- Calculate the protein concentration using the following equation:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{453} \times CF_{280})] / \epsilon_{\text{protein}}$$

- CF_{280} is the correction factor for the absorbance of the dye at 280 nm (for **ATTO 465**, $CF_{280} = 0.48$).[1]
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
 - Calculate the dye concentration using the Beer-Lambert law:
- $$\text{Dye Concentration (M)} = A_{453} / \epsilon_{\text{dye}}$$
- ϵ_{dye} is the molar extinction coefficient of **ATTO 465** at 453 nm ($75,000 \text{ M}^{-1} \text{ cm}^{-1}$).[1][2][3]
 - Calculate the DOL:

$$\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$$

Storage and Stability

- **ATTO 465 Maleimide (Solid):** Store at -20°C, protected from light and moisture. When stored correctly, it is stable for at least three years.^{[1][3][7]} Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.^{[1][3]}
- **Stock Solutions:** Prepare fresh in anhydrous DMF or DMSO immediately before use.^{[1][3][9]} Due to potential hydrolysis of the maleimide group, long-term storage of stock solutions is not recommended.^[9]
- **Protein Conjugates:** Store under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative.^[7] For long-term storage, aliquot and freeze at -20°C.^[7] Avoid repeated freeze-thaw cycles and protect from light.^[7]

Troubleshooting

Issue	Possible Cause	Solution
Low Labeling Efficiency	Insufficiently reduced protein	Increase the concentration of the reducing agent or the incubation time. Ensure DTT is completely removed before labeling.
Inactive maleimide dye	Use freshly prepared dye stock solution. Ensure proper storage of the solid dye.	
Suboptimal pH	Ensure the reaction buffer is within the recommended pH range of 7.0-7.5.	
Non-specific Labeling	Reaction pH is too high	Lower the pH of the reaction buffer to 7.0-7.5.
Precipitation of Protein	High concentration of organic solvent from the dye stock	Add the dye stock solution dropwise while stirring. Do not exceed 10% (v/v) organic solvent in the final reaction mixture.

Conclusion

ATTO 465 maleimide is a robust and versatile fluorescent probe for the specific labeling of thiols in a variety of biomolecules. Its excellent photophysical properties and the high selectivity of the thiol-maleimide reaction make it an ideal choice for a wide range of applications in life sciences and drug development. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and specific labeling for their downstream analyses.

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